![molecular formula C21H23NO5S B280987 Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B280987.png)
Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound, also known as EAPB, is a benzofuran derivative that has been synthesized using various methods.
Wirkmechanismus
Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate is believed to exert its pharmacological effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine by their respective transporters. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate exhibits antidepressant effects in animal models of depression. Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has also been shown to exhibit anxiolytic effects and to improve cognitive function in animal models. These findings suggest that Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has potential as a novel antidepressant drug that may also have applications in the treatment of anxiety and cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate in lab experiments is its potential as a novel antidepressant drug. This makes it a promising compound for further research in the field of medicinal chemistry and drug discovery. One limitation of using Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate in lab experiments is its relatively low binding affinity towards the dopamine transporter and the norepinephrine transporter compared to its binding affinity towards the serotonin transporter. This may limit its potential as a drug for the treatment of conditions that involve dysregulation of these neurotransmitters.
Zukünftige Richtungen
Future research on Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate could focus on its potential as a novel antidepressant drug. Studies could investigate its efficacy and safety in human clinical trials. Other future directions could include the development of derivatives of Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate with improved binding affinity towards the dopamine transporter and the norepinephrine transporter. Additionally, studies could investigate the potential of Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate in the treatment of other psychiatric and neurological disorders, such as anxiety and cognitive disorders.
Synthesemethoden
Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has been synthesized using various methods, including the one-pot three-component reaction of 4-methylbenzenesulfonyl chloride, 2-propylbenzofuran-3-carboxylic acid, and ethylamine. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-propylbenzofuran-3-carboxylic acid, followed by the reaction with ethylamine. The synthesis of Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has also been achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. Studies have shown that Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate exhibits significant binding affinity towards the serotonin transporter (SERT), which is a target for many antidepressant drugs. Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has also been shown to exhibit moderate binding affinity towards the dopamine transporter (DAT) and the norepinephrine transporter (NET). These findings suggest that Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has potential as a novel antidepressant drug.
Eigenschaften
Molekularformel |
C21H23NO5S |
---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
ethyl 5-[(4-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO5S/c1-4-6-19-20(21(23)26-5-2)17-13-15(9-12-18(17)27-19)22-28(24,25)16-10-7-14(3)8-11-16/h7-13,22H,4-6H2,1-3H3 |
InChI-Schlüssel |
QATMWBCCAPLWDK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC |
Kanonische SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.